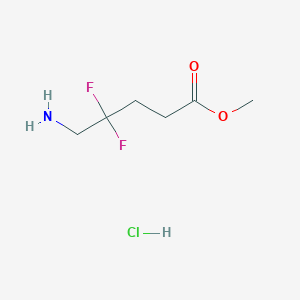

Methyl 5-amino-4,4-difluoropentanoate HCl

Description

The Strategic Role of Fluorine in Organic and Bioorganic Chemistry

Fluorine's unique properties make it a powerful tool in molecular design. As the most electronegative element, it imparts significant changes to the electronic nature of a molecule. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org This stability is a key reason for their use in developing metabolically robust pharmaceuticals, as the C-F bond is more resistant to metabolic attack than a carbon-hydrogen (C-H) bond. tandfonline.com

Furthermore, the substitution of hydrogen with fluorine—an atom of a comparable size—can lead to enhanced biological activity and increased binding affinity to target proteins without causing significant steric changes. tandfonline.com Fluorine's incorporation can also increase a molecule's lipophilicity, or its ability to dissolve in fats, which can improve membrane permeation and bioavailability. tandfonline.comnbinno.com These combined effects underscore the strategic importance of fluorination in creating molecules with enhanced physicochemical and pharmacological properties. tandfonline.comresearchgate.net

Significance of Fluorinated Amino Acids as Non-Canonical Building Blocks

Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids. Their incorporation into peptides and other molecules is a powerful strategy to create novel structures with specialized functions. Fluorinated amino acids, in particular, have become indispensable tools for gaining deeper insights into protein structure and function. nbinno.com

When used as building blocks, these amino acids can confer enhanced properties upon the resulting molecules, such as improved metabolic stability and refined pharmacokinetic profiles. nih.govrsc.org The incorporation of fluorinated non-canonical amino acids can also influence peptide conformation and increase interactions with biological targets. nih.gov This expansion of chemical diversity allows researchers to develop peptides and proteins with tailored characteristics, making them valuable as potential therapeutic agents and research tools. nbinno.comrsc.orgrsc.org The ability to introduce fluorine at specific sites enables the fine-tuning of a molecule's properties, which is a significant advantage in drug discovery and protein engineering. nih.gov

Overview of Methyl 5-amino-4,4-difluoropentanoate HCl in Advanced Synthetic and Biological Research

This compound is a specialized chemical compound that serves as a key building block in the synthesis of more complex organic and pharmaceutical molecules. lookchem.com It is the hydrochloride salt of the methyl ester of 5-amino-4,4-difluoropentanoic acid. lookchem.com Its unique structure, featuring a difluorinated carbon atom, makes it a valuable component for creating diverse chemical compounds with specific, fluorine-imparted properties. lookchem.com

In advanced research, this compound is primarily used as a synthetic intermediate or a foundational starting material. lookchem.com Its utility lies in its potential to be incorporated into novel drug candidates and other therapeutic agents, allowing chemists to leverage the benefits of fluorination. lookchem.com As a research tool, it enables the systematic study of how gem-difluoro groups (two fluorine atoms on the same carbon) affect the biological activity and properties of target molecules, making it a valuable asset in pharmaceutical research and development. lookchem.com

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Identifier | Value |

|---|---|

| CAS Number | 911634-74-7 |

| Molecular Formula | C6H12ClF2NO2 |

| Molecular Weight | 203.61 g/mol |

Properties

Molecular Formula |

C6H12ClF2NO2 |

|---|---|

Molecular Weight |

203.61 g/mol |

IUPAC Name |

methyl 5-amino-4,4-difluoropentanoate;hydrochloride |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-3-6(7,8)4-9;/h2-4,9H2,1H3;1H |

InChI Key |

GJFJDKALAUIPSO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CN)(F)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Amino 4,4 Difluoropentanoate Hcl

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of Methyl 5-amino-4,4-difluoropentanoate HCl provides a logical framework for devising its synthesis by breaking down the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections are made at the C-N and C-C bonds, as well as the ester and gem-difluoro functionalities.

Primary Disconnections:

C-N Bond: Disconnection of the C-N bond suggests a precursor with a suitable leaving group at the 5-position or a carbonyl group for reductive amination. This leads to key intermediates such as a 5-halo-4,4-difluoropentanoate or a 4,4-difluoro-5-oxopentanoate.

Ester Group: Hydrolysis of the methyl ester functionality points to the corresponding carboxylic acid, 5-amino-4,4-difluoropentanoic acid, as a direct precursor.

Gem-Difluoro Group: This functionality can be retrosynthetically disconnected to a ketone precursor, methyl 5-amino-4-oxopentanoate, which can be fluorinated.

C-C Bond: A disconnection adjacent to the difluorinated carbon can lead to smaller building blocks, such as a difluoroacetyl derivative and a three-carbon electrophile.

Based on this analysis, several key synthetic precursors can be identified:

Methyl 4,4-difluoro-5-oxopentanoate: A versatile precursor that allows for the introduction of the amino group in a late-stage transformation.

A protected γ-amino-ketone: Such as methyl 5-(N-protected-amino)-4-oxopentanoate, which would allow for the introduction of the gem-difluoro group.

A difluorinated building block: For instance, a difluoro-substituted aldehyde or ketone that can be elaborated through chain extension.

Classical Synthetic Routes

The classical synthesis of this compound can be approached by assembling the carbon skeleton and then introducing the key functional groups in a stepwise manner.

Several established methods can be employed to introduce the primary amino group at the 5-position of the pentanoate chain. The choice of method often depends on the nature of the precursor.

Reductive Amination: A common and efficient method starting from a ketone or aldehyde precursor. The carbonyl group of a suitable 4,4-difluoro-5-oxopentanoate derivative can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction of the resulting imine.

| Reducing Agent | Key Features |

| Sodium cyanoborohydride (NaBH3CN) | Selective for the reduction of imines in the presence of carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A milder and often more effective reagent for reductive amination. |

| Catalytic Hydrogenation (H2, Pd/C) | Can be used for the reduction of the imine, often under mild conditions. |

Gabriel Synthesis: This method is suitable for precursors containing a leaving group at the 5-position, such as a halide. The reaction involves the N-alkylation of potassium phthalimide (B116566) with the substrate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. unacademy.comwikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.org This method avoids the overalkylation often seen with direct amination with ammonia. wikipedia.org

Strecker Synthesis: While typically used for α-amino acids, a modified Strecker synthesis could be envisioned from a difluorinated aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgchemistnotes.commasterorganicchemistry.com This would involve the reaction of the aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. wikipedia.org

The methyl ester of the target compound can be formed either at an early stage of the synthesis or as a final step from the corresponding carboxylic acid.

Fischer Esterification: The carboxylic acid precursor can be refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Using Esterification Reagents: For milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with methanol.

Reaction with Methylating Agents: Reagents such as diazomethane (B1218177) or methyl iodide (in the presence of a base) can convert the carboxylic acid to its methyl ester, although these methods have limitations regarding safety and substrate scope.

During the synthesis, it may be necessary to protect the carboxylic acid functionality while other transformations are carried out. Common protecting groups include benzyl (B1604629) esters, which can be removed by hydrogenolysis, or tert-butyl esters, which are cleaved under acidic conditions.

The introduction of the gem-difluoromethylene group is a critical step in the synthesis. Several methods are available for the conversion of a carbonyl group to a difluoromethylene group.

Deoxofluorination: This is a widely used method for the direct conversion of ketones to gem-difluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®, are effective for this transformation. organic-chemistry.orgrsc.org The reaction conditions can range from low temperatures to elevated temperatures depending on the reactivity of the ketone. rsc.org

| Deoxofluorinating Agent | Typical Reaction Conditions |

| DAST | Can require elevated temperatures for less reactive ketones. |

| Deoxo-Fluor® | More thermally stable and can be more efficient than DAST. organic-chemistry.org |

From Dithiolanes/Dithianes: Ketones and aldehydes can be converted to their corresponding 1,3-dithiolanes or 1,3-dithianes, which are then treated with a source of electrophilic bromine and fluoride (B91410), such as N-bromosuccinimide (NBS) and pyridinium (B92312) poly(hydrogen fluoride), to yield the gem-difluoro compound. illinois.eduacs.org This method is a convenient alternative to using sulfur tetrafluoride. illinois.edu

Horner-Wadsworth-Emmons Reaction: A difluoromethylene group can be introduced via a Horner-Wadsworth-Emmons reaction using a difluoromethylphosphonate reagent, such as diethyl (difluoromethyl)phosphonate, to form a difluorovinyl group, which can then be reduced. acs.org

Based on the aforementioned methodologies, a plausible synthetic scheme for this compound can be proposed. One potential route is outlined below:

Starting Material: A suitable protected glutamic acid derivative, such as N-Boc-L-glutamic acid γ-methyl ester.

Oxidation: Conversion of the α-amino acid functionality to a ketone at the 4-position. This can be a multi-step process involving protection of the carboxylic acid, followed by controlled oxidation.

Deoxofluorination: Treatment of the resulting ketone with a deoxofluorinating agent like DAST or Deoxo-Fluor® to introduce the gem-difluoro group.

Deprotection and Esterification: Removal of the protecting groups and esterification of the carboxylic acid to the methyl ester, if not already present. The final step would be the formation of the hydrochloride salt.

An alternative route could involve a building block approach:

Starting Material: A commercially available difluorinated building block, such as ethyl bromodifluoroacetate.

Chain Elongation: Reaction with a suitable three-carbon nucleophile to construct the pentanoate backbone.

Functional Group Manipulation: Conversion of the functional groups to introduce the amino group at the 5-position, for example, via reduction of a nitrile or an azide.

Esterification and Salt Formation: Final esterification to the methyl ester and formation of the hydrochloride salt.

Asymmetric Synthesis and Enantioselective Approaches

For applications where a specific stereoisomer is required, asymmetric synthesis strategies must be employed.

Chiral Auxiliaries: The use of chiral auxiliaries can control the stereochemistry of key bond-forming reactions. For example, a chiral auxiliary attached to the nitrogen of an imine precursor can direct the stereoselective addition of a nucleophile. Evans oxazolidinones or sulfinyl imines are commonly used for this purpose. bioorganica.com.ua The auxiliary is then cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation: If an enamine intermediate can be formed, catalytic asymmetric hydrogenation using a chiral metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) can be a highly efficient method for establishing the stereocenter. dicp.ac.cn Asymmetric transfer hydrogenation is another viable option. nih.govresearchgate.netnih.govresearchgate.net

Enzymatic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using enzymes, such as lipases, which selectively react with one enantiomer.

The development of an efficient asymmetric synthesis for this compound would likely involve the adaptation of known methods for the synthesis of chiral fluorinated amino acids and their derivatives. nih.govchemrxiv.orgmdpi.comnih.govresearchgate.net

Chiral Auxiliaries in Fluorinated Amino Acid Synthesis

The use of chiral auxiliaries is a robust strategy for controlling stereochemistry in the synthesis of complex molecules like fluorinated amino acids. This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of fluorinated amino acid synthesis, sulfinyl groups have proven to be versatile chiral auxiliaries. bioorganica.com.ua For instance, diastereoselective addition reactions to N-p-toluenesulfinyl imines have been successfully employed to prepare α,α-difluoro-β-amino acids in enantiomerically pure form. bioorganica.com.ua This approach leverages the directing effect of the sulfinyl group to control the facial selectivity of nucleophilic attack. Another class of effective auxiliaries includes fluorinated oxazolidines, known as FOX auxiliaries. cyu.fr These have been used for stereoselective alkylation, hydroxylation, and fluorination of amide enolates, providing access to enantiopure chiral acids and alcohols. cyu.fr The effectiveness of these auxiliaries often stems from the formation of rigid, chelated transition states that favor the formation of one diastereomer over the other. cyu.fr

| Chiral Auxiliary Type | Application Example | Typical Diastereoselectivity | Reference |

| Sulfinyl Imines | Diastereoselective addition of Reformatsky reagents to N-sulfinyl imines. | High diastereomeric excess (de) | bioorganica.com.ua |

| Fluorinated Oxazolidines (FOX) | Asymmetric alkylation of amide enolates. | Excellent diastereoselectivity | cyu.fr |

| Imide Enolates | Electrophilic azidation for asymmetric synthesis of α-azido carboxylic acids. | High diastereoselectivity | acs.org |

Enantioselective Catalysis for Difluorinated Amino Acid Derivatives

Enantioselective catalysis offers a more atom-economical approach to creating chiral centers, as it uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Significant progress has been made in developing catalytic systems for the asymmetric synthesis of fluorinated amino acids.

Copper-catalyzed reactions have emerged as a powerful tool. For example, an efficient copper-catalyzed asymmetric difluoromethylation reaction has been developed that uses difluorocarbene, generated from an abundant raw material, to directly convert amino esters into valuable difluoromethyl amino acid (DFAA) products with excellent enantioselectivities. acs.org Transition metal enolates, often coordinated with chiral ligands, are also central to many catalytic fluorination strategies. acs.org Chiral palladium complexes, for instance, have been used in the enantioselective fluorination of β-ketoesters and α-cyano esters. nih.gov Similarly, nickel complexes featuring ligands like DBFOX-Ph have achieved high levels of enantioselectivity in the fluorination of various substrates. nih.gov These methods provide direct access to chiral fluorinated building blocks that are crucial for drug discovery. acs.orgnih.gov

| Catalyst System | Substrate Type | Key Features | Achieved Enantioselectivity (ee) | Reference |

| Copper/Chiral Ligand | Amino Esters | Direct difluoromethylation via difluorocarbene. | Excellent | acs.org |

| Palladium/BINAP | β-Ketoesters, Oxindoles | Catalyzes fluorination with NFSI as the fluorine source. | High (85-99%) | nih.gov |

| Nickel/DBFOX-Ph | β-Ketoesters, Oxindoles | Forms a rigid octahedral complex intermediate. | High (93-99%) | nih.gov |

| Copper/Bis(oxazoline) | β-Ketoesters | HFIP as an additive is crucial for high enantioselectivity. | Up to >80% | acs.org |

Chromatographic Resolution Techniques for Enantiopure this compound

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chromatographic resolution is often employed to separate them and isolate the desired enantiopure compound. This technique is essential for obtaining single-enantiomer products for pharmaceutical applications.

High-performance liquid chromatography (HPLC) is a primary method for this purpose. nih.gov The separation of fluorinated amino acids can be achieved using specialized columns and mobile phases. nih.gov Chiral stationary phases (CSPs) are commonly used, where the column packing material is itself chiral and interacts differently with each enantiomer, leading to different retention times and thus separation. For fluorinated compounds, unique separation behaviors can be observed. For example, using a fluorocarbon column with a hydrocarbon eluent, or a hydrocarbon column with a fluorocarbon eluent, can enhance the separation of fluorinated amino acids from their non-fluorinated counterparts, a principle that reflects the unique property of fluorophilicity. nih.gov

| Chromatographic Technique | Stationary Phase (Column) | Mobile Phase (Eluent) | Principle of Separation | Reference |

| Paper Chromatography | Cellulose Paper | Organic Solvent | Differential solubility and partitioning between phases. | savemyexams.com |

| High-Performance Liquid Chromatography (HPLC) | Hydrocarbon Column | Water/Trifluoroethanol | Exploits aversion of hydrocarbons to fluorinated eluents. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fluorocarbon Column | Hydrocarbon Eluents | Exploits fluorophilicity for enhanced separation. | nih.gov |

| Gas Chromatography (GC) | Various | Inert Gas | Separation of volatile derivatives (e.g., N-trifluoroacetyl methyl esters). |

Exploration of Continuous Flow Chemistry in Fluorinated Amino Acid Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages over traditional batch processing, such as enhanced safety, scalability, and the ability to use unstable intermediates. chemistryviews.orgmit.edu This approach is particularly well-suited for the synthesis of fluorinated amino acids.

A common flow process for these compounds involves a photooxidative cyanation of a fluorinated amine to generate an α-amino nitrile intermediate, which is then subjected to acid-mediated hydrolysis to yield the final α-amino acid. chemistryviews.orgnih.gov This semi-continuous process is advantageous because it avoids the need to isolate potentially unstable intermediates and allows for large-scale production. chemistryviews.orgresearchgate.net The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor enables optimization and efficiency that can be difficult to achieve in batch reactions, especially those involving gases or photochemical steps. mit.eduallfordrugs.com This technology makes a wider range of fluorinated amino acids more accessible for research in medicinal chemistry and protein engineering. chemistryviews.org

Protective Group Strategies for Amino and Carboxyl Functionalities in Synthetic Pathways

In multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. For amino acids, the α-amino group and the carboxyl group must often be protected.

| Protecting Group | Abbreviation | Functionality Protected | Deprotection Conditions | Key Characteristics | Reference |

| tert-Butoxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA) | Stable to base and catalytic hydrogenation. | researchgate.netcreative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild Base (e.g., Piperidine) | Stable to acid; widely used in solid-phase peptide synthesis. | iris-biotech.decreative-peptides.com |

| Benzyloxycarbonyl | Z or Cbz | α-Amino | Catalytic Hydrogenation (H2/Pd) or HBr/AcOH | One of the first "modern" protecting groups. | researchgate.netcreative-peptides.com |

| tert-Butyl ester | OtBu | Carboxyl | Strong Acid (e.g., TFA) | Orthogonal to Fmoc group. | iris-biotech.de |

| Benzyl ester | OBn | Carboxyl | Catalytic Hydrogenation (H2/Pd) | Orthogonal to Boc group. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of Methyl 5 Amino 4,4 Difluoropentanoate Hcl

Reactions Involving the Primary Amine Moiety

The primary amine group in methyl 5-amino-4,4-difluoropentanoate is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amine of methyl 5-amino-4,4-difluoropentanoate readily undergoes acylation reactions with a range of acylating agents, such as acid chlorides, acid anhydrides, and activated carboxylic acids, to form stable amide bonds. These reactions are fundamental in peptide synthesis and the construction of various bioactive molecules. The general transformation is depicted below:

Reaction Scheme for Amide Bond Formation

Commonly employed coupling reagents for direct acylation with carboxylic acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).

| Acylating Agent | Coupling Reagent/Conditions | Product Type |

| Carboxylic Acid | DCC, HOBt | N-Acyl amide |

| Acid Chloride | Pyridine or other base | N-Acyl amide |

| Acid Anhydride (B1165640) | Base (e.g., triethylamine) | N-Acyl amide |

The electron-withdrawing nature of the adjacent gem-difluoro group may slightly decrease the nucleophilicity of the primary amine. However, it is generally still sufficiently reactive for these transformations under standard acylation conditions.

The primary amine can be alkylated through nucleophilic substitution reactions with alkyl halides. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom.

A more controlled and widely used method for the introduction of alkyl groups is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Reaction Scheme for Reductive Amination

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl starting material.

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (R'-CHO) | NaBH(OAc)3 | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH3CN | Secondary Amine |

The primary amine of methyl 5-amino-4,4-difluoropentanoate can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the imine product.

Reaction Scheme for Imine Formation

| Carbonyl Compound | Conditions | Product Type |

| Aldehyde | Acid catalyst, removal of water | N-Alkylidene imine |

| Ketone | Acid catalyst, removal of water | N-Dialkylidene imine |

These imine intermediates can be valuable synthetic precursors for various other transformations, including reduction to amines (as in reductive amination), cycloaddition reactions, and reactions with nucleophiles.

Transformations at the Methyl Ester Group

The methyl ester functionality of methyl 5-amino-4,4-difluoropentanoate offers another handle for chemical modification, allowing for the synthesis of carboxylic acids and other ester derivatives.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally faster and less prone to side reactions. This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Reaction Scheme for Ester Hydrolysis

| Reagent | Conditions | Product |

| NaOH(aq) or KOH(aq) | Heat, followed by acid workup | 5-amino-4,4-difluoropentanoic acid |

| H3O+ | Heat | 5-amino-4,4-difluoropentanoic acid |

The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation with other amines.

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium.

Reaction Scheme for Transesterification

| Alcohol (R'-OH) | Catalyst | Product |

| Ethanol | Acid (e.g., H2SO4) or Base (e.g., NaOEt) | Ethyl 5-amino-4,4-difluoropentanoate |

| Benzyl (B1604629) alcohol | Acid or Base | Benzyl 5-amino-4,4-difluoropentanoate |

This method provides a straightforward route to a variety of ester derivatives, which can be useful for modifying the physicochemical properties of the molecule or for introducing other functional groups.

Reduction to Alcohol and Aldehyde Derivatives

The ester functionality of Methyl 5-amino-4,4-difluoropentanoate HCl can be selectively reduced to yield the corresponding primary alcohol, (5-amino-4,4-difluoropentan-1-ol), or the aldehyde, (5-amino-4,4-difluoropentanal). The choice of reducing agent is critical to achieving the desired product while preserving the gem-difluoro moiety and the amino group.

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically employed for the complete reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. Given the stability of the C-F bonds, LiAlH₄ is expected to effectively reduce the ester without affecting the gem-difluoro group. The amino group would be deprotonated under these basic conditions. An acidic workup would then be required to neutralize the reaction and protonate the resulting alkoxide and amino groups.

For the partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered hydride reagent is necessary. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation at low temperatures. DIBAL-H adds to the ester to form a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. Careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol.

Standard procedures for the synthesis of amino acid methyl esters often involve the use of reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol, which are compatible with various functional groups and provide the hydrochloride salt of the ester in good yields. nih.gov

| Reagent | Typical Conditions | Predicted Major Product | Product Class |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to rt 2. H₃O⁺ workup | 5-Amino-4,4-difluoropentan-1-ol | Amino Alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene, -78 °C 2. H₃O⁺ workup | 5-Amino-4,4-difluoropentanal | Amino Aldehyde |

Reactivity and Stability of the Gem-Difluoromethylene Unit

The gem-difluoromethylene (CF₂) group is a key structural motif that profoundly influences the molecule's chemical and physical properties. It serves as a bioisostere for carbonyl or amide groups and can enhance metabolic stability and binding affinity in drug candidates. nih.govenamine.net

The two fluorine atoms of the CF₂ group exert a powerful inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. This effect propagates through the carbon chain, influencing the reactivity of neighboring functional groups.

Acidity and Basicity: The inductive effect significantly impacts the pKa of nearby acidic and basic centers. For an adjacent amino group, the electron-withdrawing CF₂ unit decreases the electron density on the nitrogen atom, making it less basic. Conversely, it would increase the acidity of a nearby carboxylic acid. Studies on functionalized gem-difluorinated cycloalkanes have confirmed that the influence of the CF₂ moiety on the acidity and basicity of amines and carboxylic acids is primarily defined by this inductive effect. nih.gov

Polarization of Pi Systems: The CF₂ group can polarize adjacent double or triple bonds. In gem-difluoroalkenes, the difluorinated carbon atom becomes intrinsically electrophilic. nih.gov This polarization makes the β-carbon electron-rich and nucleophilic, which can be explained by negative hyperconjugative effects. nih.gov This electronic perturbation enables a wide array of selective functionalization reactions. nih.gov

| Electronic Effect | Description | Impact on Adjacent Group | Example |

|---|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through sigma bonds due to fluorine's high electronegativity. | Decreases basicity of amines; increases acidity of carboxylic acids. | Lower pKa of the amino group in Methyl 5-amino-4,4-difluoropentanoate compared to its non-fluorinated analog. nih.gov |

| Hyperconjugation (Negative) | Donation of electron density from a filled p-orbital or C-H bond into an antibonding C-F σ* orbital. | Can influence bond lengths, strengths, and conformational preferences. | Stabilization of specific conformations in fluorinated alkoxyaryl groups. researchgate.net |

| Pi-System Polarization | Makes the difluorinated carbon of an adjacent double bond electrophilic. | Directs nucleophilic attack to the CF₂-bearing carbon. | High regioselectivity in nucleophilic additions to gem-difluoroalkenes. nih.gov |

The incorporation of fluorine atoms can lead to distinct conformational preferences through stereoelectronic interactions. These effects arise from the alignment of molecular orbitals, which can stabilize certain geometries over others.

In more complex systems, such as macrocycles, the introduction of a gem-difluorinated group has been shown to alter conformational equilibria. For instance, a gem-difluoroalkoxyphenyl moiety incorporated into a macrocycle induced a cis-amide conformation, which was a minor conformer in the non-fluorinated analog. rsc.orgnih.gov This change is attributed to stereoelectronic interactions, such as hyperconjugation involving C-F bonds, which can favor specific spatial arrangements. researchgate.netnih.gov These conformational changes can have significant impacts on a molecule's biological activity and metabolic stability. nih.gov

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the gem-difluoro unit generally stable. Further fluorination of a saturated gem-difluoroalkane to a trifluoromethyl group is an energetically demanding process and not a common transformation.

However, defluorination reactions can occur under specific conditions, most notably through elimination pathways. If a leaving group is present on the carbon adjacent (β-position) to the CF₂ group, β-elimination can occur to form a monofluoroalkene. A more relevant pathway for derivatives could be β-fluoride elimination. For example, gem-difluoroalkenes can be synthesized via the dehydrofluorination of trifluoromethyl-containing compounds, demonstrating that fluoride (B91410) can act as a leaving group under basic conditions. nih.gov This suggests that if a carbanion were generated at the C3 position of the pentanoate chain, elimination of a fluoride ion from C4 could be a potential side reaction, leading to a fluoroalkene derivative. However, many reactions involving gem-difluoroalkenes are designed as "fluorine-retentive" strategies to avoid such eliminations. nih.gov

Stereochemical Control and Transformations in Derivatives

The unique electronic properties of the gem-difluoro group can be harnessed to achieve stereochemical control in the synthesis of complex derivatives. The CF₂ group renders the adjacent carbon electrophilic, which directs the approach of nucleophiles and can influence the stereochemical outcome of reactions.

Several studies have demonstrated high levels of regio- and stereocontrol in reactions of substrates containing gem-difluoro units:

SN2' Reactions: Reactions of gem-difluorinated vinyloxiranes with organocopper reagents proceed with high regioselectivity, introducing an alkyl group at the fluorine-bearing carbon to exclusively afford (E)-allylic alcohols. researchgate.net

Michael Additions: Gem-difluorovinyl compounds are effective Michael acceptors. The addition of nucleophiles can proceed with high stereoselectivity, which has been rationalized through theoretical calculations. nih.govbeilstein-journals.org

Radical Cyclizations: Stereoselective intramolecular radical cyclizations of precursors containing a gem-difluoromethylene group have been used to synthesize complex heterocyclic systems like chiral linear azatriquinanes. elsevierpure.com

The stereoselectivity in these transformations is often dictated by the steric bulk of the reagents and the preferred conformation of the transition state, which is influenced by the stereoelectronic properties of the gem-difluoro unit. nih.gov

| Reaction Type | Substrate Class | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| SN2' Reaction | gem-Difluorinated Vinyloxiranes | Nucleophilic attack directed by CF₂ group. | Exclusive formation of (E)-allylic alcohols. | researchgate.net |

| Michael Addition | gem-Difluorovinyl Acceptors | High electrophilicity of the β-carbon. | High stereoselectivity in the formation of the adduct. | nih.govbeilstein-journals.org |

| Intramolecular Radical Cyclization | Chiral Phthalimide (B116566) Adducts | Formation of fused-ring systems. | High stereoselectivity in the cyclized product. | elsevierpure.com |

| Halocyclization | gem-Difluoroalkenes | Electrophilicity at the fluorinated position overrides standard stereoelectronic preference. | Selective 6-endo-tet cyclization instead of exo-cyclization. | nih.gov |

Applications of Methyl 5 Amino 4,4 Difluoropentanoate Hcl As a Versatile Synthetic Building Block

Incorporation into Peptide and Peptidomimetic Structures

The selective introduction of fluorine into amino acids and peptides is a recognized strategy for modifying their physicochemical and biological properties. rsc.orgbohrium.com Fluorinated amino acids can enhance protein stability, control peptide conformation, and improve metabolic resistance. rsc.orgnih.gov Methyl 5-amino-4,4-difluoropentanoate HCl, as a precursor to a fluorinated gamma-amino acid, is particularly suited for these applications.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.govluxembourg-bio.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its use of milder reaction conditions compared to older Boc-based methods. nih.govluxembourg-bio.com The incorporation of a fluorinated amino acid derived from this compound into a growing peptide chain follows the standard SPPS cycle.

First, the amino group of the building block must be protected, typically with an Fmoc group. The general SPPS cycle involves anchoring the C-terminal amino acid to a solid support resin, followed by iterative cycles of deprotection and coupling to elongate the peptide chain. nih.govpacific.edu A base, commonly piperidine (B6355638) or 4-methylpiperidine (B120128) in a solvent like dimethylformamide (DMF), is used to remove the temporary Fmoc protecting group from the resin-bound amino acid, exposing a free amine. luxembourg-bio.comscielo.org.mxresearchgate.net The next Fmoc-protected amino acid is then activated by a coupling reagent (e.g., HBTU, HATU) and added to the reaction vessel to form a new peptide bond. pacific.edunih.gov This cycle is repeated until the desired peptide sequence is assembled.

Table 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

| Step | Reagent/Solvent | Purpose |

| Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | To swell the resin, allowing reagents to penetrate and react efficiently. peptide.com |

| Fmoc Deprotection | 20-30% Piperidine or 4-Methylpiperidine in DMF | To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. luxembourg-bio.comscielo.org.mx |

| Washing | DMF, Dichloromethane (DCM), Methanol (B129727) (MeOH) | To remove excess deprotection reagent and byproducts. pacific.edu |

| Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HBTU, HATU, DIC), Base (e.g., DIPEA) in DMF or NMP | To activate the carboxylic acid of the incoming amino acid and facilitate the formation of a peptide bond with the free amine on the resin. luxembourg-bio.compacific.edunih.gov |

| Washing | DMF, Dichloromethane (DCM) | To remove excess unreacted amino acid, coupling reagents, and byproducts before the next cycle. pacific.edu |

| Cleavage & Final Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) | To cleave the completed peptide from the solid resin support and simultaneously remove all side-chain protecting groups. merckmillipore.comgoogle.com |

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of short peptides. luxembourg-bio.com In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution. google.com The key challenge in solution-phase synthesis is the purification of the intermediate peptide after each step, which is typically achieved through extraction or crystallization. google.com

For incorporating a building block like this compound, the amino group would first be protected (e.g., with Fmoc, Boc, or Cbz) and the methyl ester could be saponified if the C-terminus needs to be activated for coupling. The coupling reaction involves activating the carboxyl group of one amino acid derivative and reacting it with the free amino group of another. luxembourg-bio.com Purification between steps is critical to prevent the accumulation of side products. google.com

The introduction of fluorinated amino acids into peptides is a rational design strategy used to modulate their biological and physical properties. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics. nih.gov

Key design principles include:

Conformational Control: The bulky and highly electronegative nature of fluorine atoms can create steric and electronic effects that restrict the conformational freedom of the amino acid backbone and side chains. nih.gov This can be used to stabilize specific secondary structures, such as β-sheets or α-helices, which can be crucial for biological activity. researchgate.netrsc.org

Increased Hydrophobicity: Fluorination of aliphatic side chains generally increases their hydrophobicity. rsc.org This "fluorous effect" can be harnessed to promote peptide self-assembly, enhance binding to hydrophobic pockets in target proteins, or improve membrane permeability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Incorporating fluorinated amino acids can protect adjacent peptide bonds from degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic. nih.gov

Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups, which can alter ionization states and influence receptor binding or catalytic activity.

Table 2: Impact of Fluorination on Peptide Properties

| Property | Effect of Fluorination | Rationale |

| Hydrophobicity | Increases with the number of fluorine atoms. rsc.org | The C-F bond is non-polarizable, leading to weak intermolecular interactions with water. |

| Conformation | Can induce or stabilize specific secondary structures (e.g., β-sheets). researchgate.netrsc.org | Steric hindrance and electrostatic interactions involving fluorine restrict bond rotation. |

| Metabolic Stability | Enhanced resistance to proteolytic degradation. nih.gov | The strong C-F bond can sterically shield adjacent peptide bonds from enzymatic attack. |

| Binding Affinity | Can be enhanced. | Fluorine can participate in favorable interactions with protein binding pockets and alter the molecule's overall conformation for a better fit. |

| pKa of Nearby Groups | Can be lowered. | The strong inductive electron-withdrawing effect of fluorine stabilizes the conjugate base. |

Utilization in the Synthesis of Biologically Active Molecules and Analogues

The unique properties conferred by the gem-difluoro group make this compound an attractive building block for the synthesis of various biologically active molecules, including enzyme inhibitors and analogues of natural products. scispace.com

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.gov The inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels, making it a key therapeutic target for type 2 diabetes. nih.gov

Fluorinated compounds are often explored as enzyme inhibitors. The fluorine atoms can form strong, favorable interactions within an enzyme's active site and can block metabolic degradation of the inhibitor itself. The difluoromethyl group, in particular, can act as a bioisostere of a carbonyl or hydroxyl group, potentially interacting with key residues in the active site. While direct synthesis of a DPP-IV inhibitor from this compound is not explicitly detailed in the provided sources, its structure is analogous to building blocks used in creating peptidomimetic inhibitors that target the active site of proteases. The difluoromethylene group is a stable mimic of a hydrated ketone (a transition-state analogue), which can lead to potent and selective enzyme inhibition.

Vitamin D and its hormonally active form, 1α,25-dihydroxyvitamin D3, are crucial regulators of calcium homeostasis and other physiological processes. nih.gov The synthesis of Vitamin D analogues is a major area of medicinal chemistry, aimed at developing compounds with greater therapeutic efficacy and reduced side effects, such as hypercalcemia. nih.gov

Fluorination is a key strategy in the design of novel Vitamin D analogues. nih.gov Introducing fluorine atoms at specific positions in the side-chain or the A-ring can block metabolic hydroxylation, thereby increasing the biological half-life of the analogue. nih.gov Furthermore, fluorination can alter the conformation of the side chain, leading to modified binding affinity for the Vitamin D receptor (VDR) and potentially altering the downstream biological response. nih.gov

This compound can serve as a precursor for a modified, fluorinated side-chain. Through a series of chemical transformations, it could be elaborated and coupled to a suitable CD-ring core structure, a common strategy in the convergent synthesis of Vitamin D analogues, to produce novel compounds with potentially enhanced metabolic stability and selective biological activity. nih.govmdpi.com

Other Applications as Intermediates in Pharmaceutical and Agrochemical Synthesis

The unique structural characteristics of this compound make it a significant building block in the synthesis of bioactive molecules. The presence of the gem-difluoro moiety can impart desirable properties to the final product, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.

In pharmaceutical synthesis, a notable application of this compound is in the preparation of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. A United States patent discloses the use of "methyl 5-amino-4,4-difluoropentanoate;hydrochloride" as a reactant in the synthesis of these inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The patent describes the coupling of the amino group of methyl 5-amino-4,4-difluoropentanoate with a carboxylic acid partner to form an amide bond, a key step in the assembly of the final drug candidate. The incorporation of the difluorinated pentanoate structure is crucial for the biological activity of the resulting DPP-IV inhibitor.

Design and Synthesis of Fluorine-Tagged Probes for Biochemical and Biophysical Studies

The strategic incorporation of fluorine atoms into molecules has become a powerful tool in biochemical and biophysical research, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine-19 is a naturally abundant, spin-1/2 nucleus with a high gyromagnetic ratio, which makes it highly sensitive for NMR detection. Furthermore, the chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes.

This compound possesses a gem-difluoro group that can serve as a ¹⁹F NMR reporter. By incorporating this building block into larger biomolecules, such as peptides or drug candidates, researchers can create fluorine-tagged probes. These probes can then be used to study their binding to target proteins or other biological macromolecules. The changes in the ¹⁹F NMR signal upon binding can provide valuable information about the binding event, including affinity, kinetics, and the local environment of the binding site.

The synthesis of such probes would involve coupling the amino group of this compound to a molecule of interest, for example, a peptide or a known ligand for a particular protein. The resulting fluorinated molecule can then be used in ¹⁹F NMR-based screening assays to identify new ligands for a target protein or to study the mechanism of action of an enzyme. The gem-difluoro group provides a distinct and sensitive NMR signal that is typically free from background interference, as fluorine is virtually absent in biological systems. This "background-free" detection allows for the study of molecular interactions in complex biological mixtures, including cell lysates and even in living cells.

While specific published examples of the use of this compound for the creation of ¹⁹F NMR probes are not prominent, the principles of fluorine NMR and the chemical reactivity of this compound strongly support its potential in this application. The ability to introduce a sensitive NMR reporter group into a molecule of interest without significantly altering its biological activity is a key advantage of using small, fluorinated building blocks like this compound.

Table of Compounds

| Compound Name |

| This compound |

| Dipeptidyl Peptidase-IV (DPP-IV) inhibitors |

| methyl 5-amino-4,4-difluoropentanoate;hydrochloride |

Methyl 5-amino-4,4-difluoropentanoate hydrochloride is a specialized chemical compound valued for its unique structural features, which include a terminal methyl ester, a primary amine, and a geminal difluoro group. These characteristics make it a versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and life sciences sectors.

Other Applications as Intermediates in Pharmaceutical and Agrochemical Synthesis

As a synthetic intermediate, this compound offers chemists a reactive handle—the primary amine—for coupling with other molecules, while the difluorinated carbon center provides a stable and influential structural element. The incorporation of fluorine atoms into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

A significant application of this compound is found in the development of pharmaceuticals, specifically as an intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. A US Patent (US7879848B2) lists "methyl 5-amino-4,4-difluoropentanoate;hydrochloride" as a component in the preparation of compounds that inhibit this enzyme. DPP-IV inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. The synthesis routes described in such patents often involve the coupling of the amine group of the fluorinated pentanoate with other molecular fragments to construct the final active pharmaceutical ingredient.

In the field of agrochemical synthesis, the use of fluorinated intermediates is a common strategy to enhance the biological activity and stability of new herbicides, insecticides, and fungicides. While direct public-domain evidence for the use of this compound in specific agrochemical products is limited, its structural features are of high interest. The gem-difluoro group can confer increased potency and resistance to metabolic degradation in the resulting agrochemical, making this and similar fluorinated building blocks attractive for research and development in this industry.

Design and Synthesis of Fluorine-Tagged Probes for Biochemical and Biophysical Studies

The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the large chemical shift range of fluorine, which is highly sensitive to the local molecular environment. These properties make fluorine-containing molecules valuable as probes in biochemical and biophysical studies.

This compound is a prime candidate for the development of such ¹⁹F NMR probes. The gem-difluoro group (CF₂) provides a strong and distinct NMR signal that can be used to monitor molecular interactions. By chemically attaching this compound to a biologically active molecule, such as a peptide, a drug, or a natural ligand, a "fluorine-tagged" probe is created.

The general process for creating such a probe involves forming a covalent bond between the amino group of this compound and a molecule of interest. Once the tagged molecule is introduced into a biological system, ¹⁹F NMR spectroscopy can be used to study its interactions with target proteins or other macromolecules. Changes in the fluorine NMR signal (e.g., chemical shift, line width) upon binding can provide detailed information about the binding event, conformational changes, and the environment of the binding site. Since biological systems are essentially devoid of fluorine, these studies can be performed in complex mixtures, such as cell lysates, with minimal background signal. This makes ¹⁹F NMR a powerful tool for drug discovery, enabling high-throughput screening of compound libraries and detailed mechanistic studies of drug-target interactions.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as Methyl 5-amino-4,4-difluoropentanoate HCl, a multi-pronged NMR approach, utilizing ¹H, ¹³C, and ¹⁹F nuclei, is essential for its complete characterization.

While specific experimental data for this compound is not widely published in publicly accessible literature, a Korean patent has indicated the use of ¹H NMR to confirm the successful synthesis of the compound. google.com This underscores the importance of this technique in the verification of the target molecule. Based on the known structure, the expected spectral characteristics can be predicted.

Proton NMR (¹H NMR) for Hydrogen Environments

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the methyl ester protons, the methylene (B1212753) groups of the pentanoate chain, and the protons of the amino group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to confirming the hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OCH₃ | 3.6 - 3.8 | Singlet | 3H |

| -CH₂-COOCH₃ | 2.4 - 2.7 | Triplet | 2H |

| -CH₂-CF₂- | 2.1 - 2.4 | Triplet of triplets | 2H |

| -CH₂-NH₃⁺ | 3.1 - 3.4 | Triplet | 2H |

| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H |

Note: Predicted values are based on standard chemical shift ranges and expected coupling patterns. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Of particular interest would be the signals for the carbonyl carbon of the ester, the carbon atom bearing the two fluorine atoms, and the carbons of the methylene groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| -CF₂- | 115 - 125 (triplet due to C-F coupling) |

| -OCH₃ | 51 - 53 |

| -CH₂-NH₃⁺ | 35 - 45 |

| -CH₂-COOCH₃ | 30 - 40 |

| -CH₂-CF₂- | 25 - 35 (triplet due to C-F coupling) |

Note: Predicted values are based on standard chemical shift ranges. The carbon attached to the fluorine atoms is expected to show splitting due to carbon-fluorine coupling.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments and Conformational Insights

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the analysis of this compound. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The chemical shift of the fluorine signal would confirm the presence of the difluoro group. Furthermore, coupling between the fluorine nuclei and adjacent protons would be observable in both the ¹H and ¹⁹F spectra, providing crucial connectivity information and potentially offering insights into the conformational preferences of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For a polar and potentially thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is ideal for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. The accurate mass measurement of this ion would allow for the determination of the elemental composition, confirming the molecular formula.

Table 3: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ (protonated molecule) | 168.0834 |

Note: The expected m/z is calculated for the free base form of the molecule (C₆H₁₁F₂NO₂). The HCl salt would dissociate in solution.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization is another soft ionization technique that is suitable for a wide range of compounds, including those with moderate polarity. In APCI-MS, the analyte solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. Similar to ESI, APCI would be expected to generate a protonated molecular ion [M+H]⁺ for this compound. APCI can sometimes induce more fragmentation than ESI, which could provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. nih.gov This high level of precision allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.

For Methyl 5-amino-4,4-difluoropentanoate (free base form), the molecular formula is C6H11F2NO2. When analyzed using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species, [M+H]+, with the formula C6H12F2NO2+. The theoretical exact mass of this ion can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared against the experimentally measured mass. A minimal mass error, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. mdpi.com

The successful application of HRMS is critical for identifying and quantifying impurities, particularly those that are structurally related to the main compound. researchgate.net

Table 1: HRMS Data for the Protonated Methyl 5-amino-4,4-difluoropentanoate Ion

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C6H11F2NO2 |

| Ion Analyzed | [M+H]+ |

| Elemental Composition of Ion | C6H12F2NO2+ |

| Theoretical Exact Mass | 168.08361 u |

This table presents theoretical data for illustrative purposes.

Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity

Methyl 5-amino-4,4-difluoropentanoate is a chiral compound, possessing a stereocenter at the C-5 carbon atom where the amino group is attached. Consequently, it can exist as a pair of enantiomers, (R) and (S). Distinguishing between and quantifying these enantiomers is essential, as they can exhibit different biological activities.

Optical Rotation , measured using a polarimeter, is a classical technique that assesses the ability of a chiral compound to rotate the plane of plane-polarized light. A pure enantiomer will rotate the light by a specific degree in either a clockwise (+) or counter-clockwise (-) direction. While a powerful tool for characterizing a known pure enantiomer, it is less effective for determining the enantiomeric ratio in a mixture without a reference standard of known optical purity.

Chiroptical Spectroscopy , particularly Circular Dichroism (CD) spectroscopy, offers a more detailed analysis. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Enantiomers produce mirror-image CD spectra. This technique can be used to determine the absolute configuration of the molecule and to quantify the enantiomeric excess in a sample by comparing the observed spectrum to that of a pure enantiomer. nih.gov For amino acids and their derivatives, the CD response is often dependent on the conformation of the molecule and the chromophores present near the chiral center. mdpi.com

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone of purity analysis, allowing for the separation of the target compound from impurities, starting materials, and by-products. For chiral molecules, specialized chromatographic techniques are required to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of non-volatile compounds like this compound. sigmaaldrich.com

Analytical Separations: For purity assessment, Reversed-Phase HPLC (RP-HPLC) is commonly employed. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.com Detection is usually performed with a UV detector or, for higher specificity, a mass spectrometer (LC-MS). mdpi.com

Preparative Separations: The same principles of HPLC can be scaled up for preparative purposes. This allows for the isolation and purification of the target compound from a reaction mixture, providing a high-purity standard for further use.

Due to their polarity and low volatility, amino acids and their simple esters are generally unsuitable for direct analysis by Gas Chromatography (GC). thermofisher.com They tend to exhibit poor peak shapes or decompose at the high temperatures required for volatilization. sigmaaldrich.com To overcome this, the compound must first be chemically modified through derivatization to create a more volatile and thermally stable analogue. nih.govbohrium.comresearchgate.net

Common derivatization strategies for amino groups include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form an N-trifluoroacetyl derivative.

Silylation: Reaction with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. thermofisher.com

These derivatization reactions mask the polar N-H group, increasing the compound's volatility and making it amenable to separation on standard GC columns and detection by Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS). nih.govresearchgate.net

To determine the enantiomeric excess (e.e.)—a measure of the purity of one enantiomer relative to the other—chiral chromatography is employed. This can be performed using either HPLC or GC.

Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers. For amino acid derivatives, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives are often effective. nih.gov The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification.

Chiral GC: Following derivatization, the volatile derivatives can be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. This technique is highly sensitive and can provide excellent resolution of enantiomers, making it suitable for the accurate determination of enantiomeric excess. nih.gov

Table 2: Summary of Chromatographic Methods

| Technique | Purpose | Stationary Phase Example | Mobile Phase/Carrier Gas | Derivatization Required? |

|---|---|---|---|---|

| RP-HPLC | Purity Analysis, Preparative | C18 (Octadecylsilane) | Water/Acetonitrile + Acid | No |

| GC | Purity Analysis (of derivative) | 5% Phenyl Polysiloxane | Helium, Nitrogen | Yes (e.g., Silylation, Acylation) |

| Chiral HPLC | Enantiomeric Excess | Teicoplanin-based CSP | Organic/Aqueous mixtures | Sometimes, to improve resolution |

| Chiral GC | Enantiomeric Excess | Cyclodextrin-based CSP | Helium, Hydrogen | Yes |

Theoretical and Computational Investigations of Methyl 5 Amino 4,4 Difluoropentanoate Hcl and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in providing a detailed understanding of molecular systems at the electronic level. researchgate.net These methods are used to predict a wide array of properties, from the ground-state geometry to spectroscopic characteristics, by solving approximations of the Schrödinger equation. For a molecule like Methyl 5-amino-4,4-difluoropentanoate HCl, DFT allows for a precise examination of how gem-difluorination impacts its intrinsic properties.

DFT calculations are employed to analyze the electronic landscape of the molecule. Key aspects of this analysis include the distribution of electron density, the nature of molecular orbitals, and the molecular electrostatic potential (MEP).

The high electronegativity of the two fluorine atoms at the C4 position induces a strong dipole moment. This significantly polarizes the C-F bonds and influences the charge distribution across the entire molecule. The carbon atom of the CF2 group becomes more electrophilic, which can affect the molecule's reactivity and intermolecular interactions. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge delocalization and hyperconjugative interactions. For instance, interactions between the C-F antibonding orbitals (σ*C-F) and adjacent C-C bonding orbitals can influence conformational stability.

Table 1: Hypothetical DFT-Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| F (Fluorine 1) | -0.35 |

| F (Fluorine 2) | -0.35 |

| C4 (Carbon with F2) | +0.60 |

| N (Amine Nitrogen) | -0.55 |

| O (Carbonyl Oxygen) | -0.45 |

DFT methods are highly effective for predicting spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations within a DFT framework can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with considerable accuracy. researchgate.net The presence of the difluoro group is expected to cause a significant downfield shift for the C4 carbon in the ¹³C NMR spectrum and influence the shifts of neighboring protons and carbons. The ¹⁹F NMR spectrum would be a key identifier for the compound.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The C-F stretching vibrations are expected to appear as strong bands in the IR spectrum, typically in the 1000–1200 cm⁻¹ region. These predictions aid in the interpretation of experimental spectra and the identification of characteristic functional groups.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) based on DFT Calculations

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹⁹F | -90 to -110 |

| ¹³C (C4) | 120 to 125 (triplet due to C-F coupling) |

| ¹³C (C5) | 50 to 55 |

| ¹H (H5) | 3.1 to 3.4 |

The introduction of fluorine can significantly restrict the conformational freedom of a molecule. DFT is used to perform detailed conformational analyses by calculating the potential energy surface associated with the rotation of key dihedral angles. For Methyl 5-amino-4,4-difluoropentanoate, rotations around the C3-C4 and C4-C5 bonds are of particular interest.

Studies on similar gem-difluorinated systems have shown that stereoelectronic effects, such as the gauche effect, play a crucial role. mdpi.combeilstein-journals.org The molecule may favor conformations where the polar C-F bonds are oriented gauche to each other or to other polar groups to minimize repulsive dipole-dipole interactions or maximize stabilizing hyperconjugative interactions. mdpi.com This conformational biasing can pre-organize the molecule into a specific shape, which has important implications for its biological activity and interaction with other molecules. The results of such an analysis typically identify one or more low-energy conformers that are likely to be populated at room temperature. soton.ac.uk

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are often computationally expensive for large systems or long timescales. Molecular modeling and dynamics (MD) simulations, which use classical mechanics-based force fields, are employed to study the dynamic behavior of molecules and their interactions with the environment.

MD simulations are essential for understanding how fluorinated molecules interact with their surroundings, such as solvent molecules or biological macromolecules like proteins. nih.govacs.org The development of accurate force field parameters for fluorinated compounds is a critical prerequisite for meaningful simulations. nih.govbiorxiv.orgacs.org

Fluorine's role in intermolecular interactions is complex. While it is a poor hydrogen bond acceptor, it can participate in various non-covalent interactions, including:

Dipole-Dipole Interactions: The strong C-F bond dipoles can engage in favorable electrostatic interactions with other polar groups.

Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with electron-rich groups like carbonyls (C–F···C=O), where the C-F bond is oriented orthogonally to the plane of the carbonyl group. acs.orgnih.gov

Weak Hydrogen Bonds: Fluorine can act as a weak acceptor in C-H···F-C hydrogen bonds.

MD simulations can quantify the strength and geometry of these interactions and reveal how the fluorinated molecule might bind within a protein active site or how it is solvated by water. nih.gov

Table 3: Common Intermolecular Interactions Involving Organic Fluorine

| Interaction Type | Typical Energy (kcal/mol) | Description |

|---|---|---|

| C–F···C=O | -0.5 to -1.5 | Orthogonal interaction between the C-F dipole and the carbonyl quadrupole. acs.org |

| C–H···F–C | -0.2 to -1.0 | Weak hydrogen bond with fluorine as the acceptor. |

| Dipole-Dipole | Variable | Electrostatic interaction dependent on the local molecular environment. |

MD simulations allow for the exploration of the conformational landscape of a molecule over time, providing insights that are complementary to the static picture from DFT. Simulations can reveal the flexibility of the molecule and the timescales of transitions between different conformational states.

The gem-difluoro substitution is known to influence molecular conformation significantly. rsc.orgnih.gov In a flexible chain, the CF2 group can act as a "conformational lock," reducing the number of accessible low-energy states. nih.gov This pre-organization can lower the entropic penalty of binding to a biological target, potentially leading to higher affinity. Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net MD simulations can help rationalize these effects by showing how fluorination alters the molecule's shape, flexibility, and interaction patterns. rsc.org

Future Research Directions and Emerging Avenues for Fluorinated Amino Acid Derivatives

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated amino acids, particularly those with specific stereochemistry and substitution patterns, remains a significant challenge. Future research will undoubtedly focus on the development of more efficient, scalable, and environmentally benign synthetic methodologies.

Key Research Thrusts:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of fluorinated amino acids is a primary objective. This includes transition-metal catalysis and organocatalysis to control the stereochemistry at the carbon bearing the amino group and potentially at the fluorinated carbon center. nih.gov

Biocatalysis and Chemoenzymatic Methods: The use of enzymes, either as isolated catalysts or in whole-cell systems, offers a green and highly selective approach to fluorinated amino acid synthesis. iris-biotech.de Future work will likely involve the discovery and engineering of enzymes capable of catalyzing the formation of carbon-fluorine bonds or acting on fluorinated substrates with high efficiency and stereoselectivity.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processes, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging in batch. mdpi.com Applying flow chemistry to the synthesis of fluorinated amino acids could lead to more efficient and cost-effective production. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of photoredox catalysis to the synthesis of fluorinated amino acids is a promising area for future exploration. dntb.gov.ua

| Synthetic Strategy | Advantages | Potential for Methyl 5-amino-4,4-difluoropentanoate HCl Synthesis |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Development of catalysts for asymmetric introduction of the amino group. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic resolution of racemic intermediates or stereoselective amination. |

| Flow Chemistry | Improved safety, scalability, and process control. | Safer handling of fluorinating reagents and continuous production. |

| Photocatalysis | Mild reaction conditions, novel reactivity. | Radical-based approaches for C-F bond formation or functionalization. |

Expansion of Applications in Targeted Medicinal Chemistry and Chemical Biology

While this compound is recognized as a valuable building block for the synthesis of pharmaceutical compounds, its full potential in targeted medicinal chemistry and chemical biology is yet to be realized. nih.gov Future research will focus on leveraging its unique structural features to design novel therapeutic agents and chemical probes.

Potential Applications:

Enzyme Inhibitors: The gem-difluoro group can act as a bioisostere of a carbonyl group or a hydroxyl group, making it a valuable motif for the design of enzyme inhibitors. For example, it can mimic the tetrahedral intermediate of amide bond hydrolysis, leading to potent protease inhibitors.

Peptidomimetics: Incorporating fluorinated gamma-amino acids into peptides can induce specific secondary structures and enhance metabolic stability. The gem-difluoro group can influence the conformational preferences of the peptide backbone, leading to compounds with improved biological activity and pharmacokinetic properties.

Neurological Disorders: Gamma-amino acids play crucial roles as neurotransmitters and neuromodulators. Fluorinated analogs could exhibit altered binding affinities and selectivities for their receptors, offering new avenues for the treatment of neurological disorders.

Chemical Probes: The introduction of fluorine provides a sensitive handle for ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and dynamics. iris-biotech.de this compound could be incorporated into molecules to probe their binding to proteins and other biological macromolecules.

| Application Area | Rationale for Using a gem-Difluorinated γ-Amino Acid |

| Enzyme Inhibition | Bioisostere for carbonyl or hydroxyl groups; potential to mimic transition states. |

| Peptidomimetics | Induction of specific conformations; enhanced metabolic stability. |

| Neurological Disorders | Modulation of receptor binding affinity and selectivity. |

| Chemical Biology | ¹⁹F NMR probe for studying molecular interactions. |